BRD-9526

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BRD-9526 is a potent and selective Sonic Hedgehog (Shh) inhibitor. The Hedgehog signaling pathway is involved in the development of multicellular organisms and, when deregulated, can contribute to certain cancers, among other diseases.

Applications De Recherche Scientifique

Biospecimen Research Database (BRD) in Cancer Research

The Biospecimen Research Database (BRD) developed by the National Cancer Institute is a pivotal tool for improving the quality of biospecimens in cancer research. It provides access to peer-reviewed articles that investigate the impacts of biospecimen collection and handling practices on clinical, molecular, and proteomic endpoints. This resource aims to minimize preanalytical variability and improve biospecimen quality, housing over 2,300 articles and 200 standard operating procedures (SOPs) from diverse biobanking institutions (Engel, Greytak, Guan, & Moore, 2016).

Bromodomain (BRD) Protein Structures and Functions

The human bromodomain (BRD) family, comprising 61 BRDs, plays a crucial role in recognizing ε-N-lysine acetylation motifs, a key event in the reading process of epigenetic marks. These domains are vital for specific acetylation-dependent substrate recognition, influencing gene expression regulation. Structural analysis of the BRD family has identified both conserved and family-specific structural features crucial for substrate recognition (Filippakopoulos et al., 2012).

Role of BRD-Containing Proteins in Cancer

BRD-containing proteins, often dysregulated in cancer, are involved in gene fusions creating oncogenic proteins. These proteins selectively bind to acetylated Lys residues, especially in histones, thus regulating gene expression. They are potential targets for small-molecule inhibitors, which has stimulated translational research projects in cancer (Fujisawa & Filippakopoulos, 2017).

BRD-4 Targeting in Live-Cell Imaging and Proteome Profiling

Research on BRD-4, an epigenetic protein, involves using chemical probes for in situ imaging and covalent labeling of endogenous BRD-4 in live mammalian cells. This approach facilitates proteome-wide identification of potential drug targets, including off-targets of specific inhibitors (Li et al., 2014).

Discovery of Small-Molecule Inhibitors for BRD4

A virtual screening approach has been employed to identify inhibitors of BRD4, an epigenetic reader implicated in various diseases. This methodology includes designing substructure queries to compile a set of compounds featuring novel putative lysine mimetics and docking for compound selection. This approach has yielded novel hits and has potential in drug design for targeting BRD proteins (Vidler et al., 2013).

Chemical Probes for Bromodomain Study and Epigenetic Signaling

A set of 25 chemical probes covering 29 human bromodomain targets has been developed. These probes, selective small molecule inhibitors, have been evaluated for their selectivity and utility in studies of muscle cell differentiation and triple negative breast cancer (TNBC). This chemical probe set is a valuable resource for discovering physiological roles of bromodomain proteins in normal and disease states (Wu et al., 2018).

Therapeutic Potential of Bromodomains

Bromodomains (BRDs) perform a key role in translating histone modifications with significant transcriptional consequences. Recent breakthroughs have made the BRD family of reader proteins attractive for drug discovery due to their regulatory roles in gene transcription. This has led to the emergence of small-molecule inhibitors targeting these proteins for therapeutic applications (Prinjha, Witherington, & Lee, 2012).

Propriétés

Numéro CAS |

1446352-30-2 |

|---|---|

Nom du produit |

BRD-9526 |

Formule moléculaire |

C26H31Cl2N3O6S |

Poids moléculaire |

584.509 |

Nom IUPAC |

N-((2R,3S)-2-(((2,4-dichloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-10-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C26H31Cl2N3O6S/c1-15-12-31(16(2)14-32)26(34)19-5-4-6-21(29-25(33)17-7-8-17)24(19)37-22(15)13-30(3)38(35,36)23-10-9-18(27)11-20(23)28/h4-6,9-11,15-17,22,32H,7-8,12-14H2,1-3H3,(H,29,33)/t15-,16+,22-/m0/s1 |

Clé InChI |

YBAHAAHRDXLORA-DMPWYTOCSA-N |

SMILES |

CN(S(=O)(C1=CC=C(Cl)C=C1Cl)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BRD-9526; BRD 9526; BRD9526. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

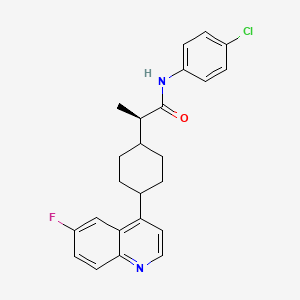

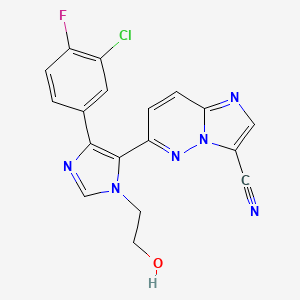

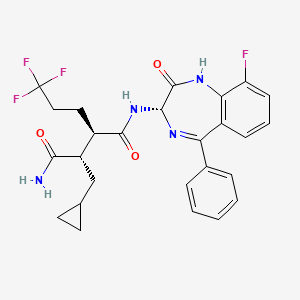

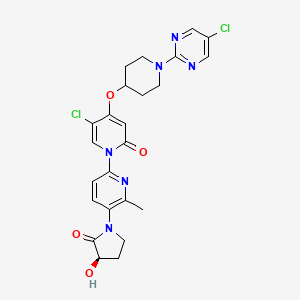

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

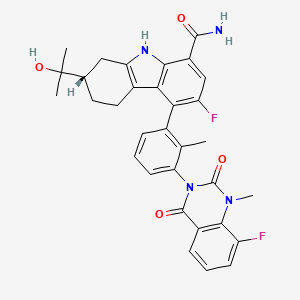

![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)

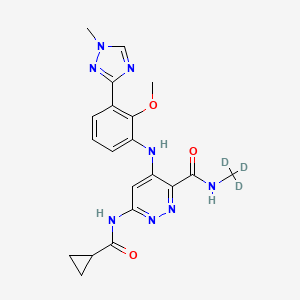

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)

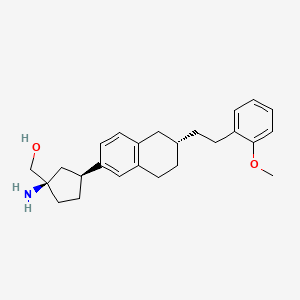

![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)